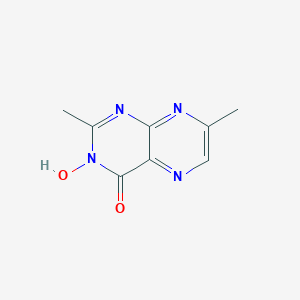

3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone

Description

Structure

3D Structure

Properties

CAS No. |

18106-62-2 |

|---|---|

Molecular Formula |

C8H8N4O2 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-hydroxy-2,7-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3 |

InChI Key |

HTYSUYSAOCJNDN-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |

Canonical SMILES |

CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |

Synonyms |

3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone and Its Structural Analogues

De Novo Synthesis Strategies for the Pteridinone Core

De novo synthesis of the pteridinone core involves constructing the fused pyrimidine-pyrazine ring system from simpler, often acyclic or monocyclic, precursors. This approach allows for fundamental control over the substitution pattern of the final molecule.

Condensation Reactions in Pteridinone Synthesis

Condensation reactions are central to the formation of the pteridinone scaffold. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. derpharmachemica.com A cornerstone of this approach is the Gabriel-Isay condensation, one of the most popular and established methods for pteridine (B1203161) synthesis. mdpi.com This reaction constructs the pyrazine (B50134) ring by reacting a 4,5-diaminopyrimidine (B145471) derivative with a 1,2-dicarbonyl compound like a diketone or dialdehyde. derpharmachemica.commdpi.com The initial step is a nucleophilic attack from the more reactive amino group of the pyrimidine (B1678525) onto an electrophilic carbonyl carbon, followed by a second cyclizing condensation to form the fused ring system. mdpi.com

| Pyrimidine Precursor | 1,2-Dicarbonyl Compound | Resulting Pteridinone Feature |

|---|---|---|

| 4,5-Diamino-2,6-dihydroxypyrimidine | Glyoxal | 2,4-Dihydroxypteridine (Lumazine) |

| 2,4,5-Triamino-6-hydroxypyrimidine | Biacetyl (2,3-Butanedione) | 2-Amino-4-hydroxy-6,7-dimethylpteridine |

| 4,5,6-Triaminopyrimidine | Phenylglyoxal | 4-Amino-6-phenylpteridine |

Pyrimidine and Pyrazine Precursor Approaches

The synthesis of the pteridinone core can be approached by starting with either a pre-formed pyrimidine or a pyrazine ring.

Pyrimidine Precursor Approach : This is the most conventional and widely utilized strategy. derpharmachemica.com It begins with a suitably substituted pyrimidine, typically a 4,5-diaminopyrimidine, which serves as the foundation. The pyrazine ring is then constructed upon this scaffold through condensation with a dicarbonyl compound, as seen in the Gabriel-Isay reaction. derpharmachemica.comresearchgate.net The versatility of this method lies in the wide availability of substituted diaminopyrimidines, allowing for diverse functionalization on the pyrimidine portion of the final pteridinone.

Pyrazine Precursor Approach : A less common but powerful strategy involves starting with a functionalized pyrazine and constructing the pyrimidine ring onto it. One sophisticated example of this approach involves the ring-cleavage of a pre-formed pteridinone. In this method, the pyrimidine ring of a lumazine (B192210) (2,4(1H,3H)-pteridinedione) is opened via aminolysis to yield an N-substituted 3-aminopyrazinamide. acs.org This pyrazine derivative then serves as a precursor for re-closure into a new, differently substituted pteridine, effectively allowing for the reconstruction of the pyrimidine ring. acs.org

| Approach | Starting Material | Key Transformation | Primary Application |

|---|---|---|---|

| Pyrimidine Precursor | Substituted 4,5-Diaminopyrimidine | Condensation with a 1,2-dicarbonyl compound | Primary synthesis of diverse pteridinones |

| Pyrazine Precursor | Functionalized 3-Aminopyrazine Derivative | Ring closure to form the pyrimidine ring | Modification of the pyrimidine ring of existing pteridines |

Regioselective Functionalization of the Pteridinone Scaffold

A significant challenge in pteridinone synthesis, particularly when using unsymmetrical 1,2-dicarbonyl compounds, is controlling the regioselectivity of the condensation. This can lead to the formation of isomeric products. For instance, the reaction of a 4,5-diaminopyrimidine with an unsymmetrical ketoaldehyde could yield both 6- and 7-substituted pteridinone isomers. mdpi.com

Control over the reaction's regiochemistry can be exerted through several means. The nucleophilicity of the two amino groups (at C4 and C5) on the pyrimidine precursor can be influenced by the reaction pH. mdpi.com Under strongly acidic conditions, protonation states can change, altering which amino group initiates the condensation and thereby directing the substitution pattern. mdpi.com Furthermore, specific reaction pathways have been developed to ensure regioselectivity. The Timmis reaction, for example, provides a regioselective route by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, avoiding the ambiguity of dual-carbonyl reactions.

Synthesis of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone Derivatives

Synthesizing the specifically substituted this compound requires methods to introduce the hydroxyl and alkyl groups at precise locations on the pteridinone core.

Strategies for Modifying the Pyrimidine and Pyrazine Rings

Once the core pteridinone structure is assembled, further modifications can be made to either the pyrimidine or pyrazine ring to generate diverse derivatives.

Modification of the Pyrimidine Ring : The pyrimidine moiety is amenable to various modifications. Substituents can be introduced or altered through nucleophilic substitution reactions, particularly if suitable leaving groups are present. nih.gov More advanced and drastic modifications include "skeletal editing," where the pyrimidine ring undergoes a contractive rearrangement. For example, a method has been reported for the conversion of pyrimidines into pyrazoles via a formal carbon deletion, which represents a fundamental alteration of the heterocyclic core. nih.gov

Modification of the Pyrazine Ring : The pyrazine ring can also be modified, although it is often the more stable part of the scaffold during transformations. The strategy developed by E. C. Taylor, involving the opening and re-closure of the pyrimidine ring, is a powerful method for altering the pyrimidine portion while leaving the pyrazine ring intact as a stable anchor. acs.org This allows for the synthesis of various pteridine derivatives that might be inaccessible through direct condensation methods.

Derivatization and Analog Development for Structure-Activity Relationship Studies

The synthesis of structural analogs is a cornerstone of medicinal chemistry, enabling researchers to probe the interactions between a molecule and its biological target. For the pteridinone scaffold, derivatization strategies often focus on key positions of the heterocyclic ring system to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

The introduction of an N-oxide moiety is a common strategy in drug design to alter a compound's electronic properties, solubility, and metabolic profile. For pteridinones, the synthesis of 8-oxide analogues can serve as a route to producing 8-hydroxy derivatives, which are a class of pteridine hydroxamic acids.

A reported method for preparing such analogues involves the direct treatment of a 2,4-diamino-6-substituted pteridine with an oxidizing agent. A more specific route to 8-hydroxy-7(8H)-pteridinones proceeds through the corresponding pteridine 8-oxide as a key intermediate. This process typically involves the chlorination of the pteridine 8-oxide using glacial acetic acid, which leads to the formation of a pteridine hydroxamic acid anhydride (B1165640). Subsequent cleavage of this anhydride intermediate, often with ethanolic hydrochloric acid, yields the final 8-hydroxy-7(8H)-pteridinone product. This synthetic pathway provides a reliable method for accessing this particular class of N-oxygenated pteridinone analogues for further study.

Thionation, the conversion of a carbonyl (oxo) group to a thiocarbonyl (thioxo) group, is a critical transformation for generating key intermediates in the synthesis of diverse heterocyclic compounds. researchgate.net These thioxo-pteridinone intermediates are valuable precursors for further derivatization, allowing for the introduction of different functional groups at that position.

The most common and effective method for this transformation is the use of specialized thionating agents. Lawesson's reagent is a widely used, phosphorus-sulfur compound known for its efficacy in converting ketones, amides, and lactams into their corresponding thio-analogues. researchgate.netorganic-chemistry.org The reaction typically involves treating the pteridinone substrate with Lawesson's reagent in an appropriate solvent.

An alternative and often advantageous reagent is a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). nih.govgoogle.com This combination can be more efficient and may offer simpler purification procedures, as the byproducts can often be removed through a simple hydrolytic workup rather than requiring chromatography, which is sometimes necessary with Lawesson's reagent. nih.gov Both methods provide effective routes to thioxo-pteridinone intermediates, which serve as versatile building blocks for developing new analogues. researchgate.netnih.gov

Table 1: Comparison of Common Thionating Agents for Pteridinone Synthesis

| Reagent | Advantages | Considerations |

| Lawesson's Reagent (LR) | Widely used and effective for a broad range of carbonyls including amides and lactams. researchgate.netorganic-chemistry.org | Byproduct removal may require chromatographic purification. |

| Phosphorus Pentasulfide/Hexamethyldisiloxane (P₄S₁₀/HMDO) | High efficiency, comparable or superior yields to LR. nih.gov Byproducts can often be removed by simple hydrolytic workup or filtration. nih.gov | The combination of reagents is required for the reaction. |

Chemoenzymatic Synthetic Routes for Pteridinone Scaffolds

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. This approach is increasingly being used for the production of complex molecules like pteridinones, offering sustainable and scalable manufacturing routes. nih.govresearchgate.net

The strategy involves using enzymes to perform specific, often challenging, transformations within a multi-step synthesis. For pteridinone scaffolds, enzymes can be employed to construct the core heterocyclic ring system from simple precursors with high stereo- and regioselectivity. For instance, the biosynthesis of pteridines often starts from guanine (B1146940) nucleotides, and enzymes play a critical role in forming the pteridine moiety. researchgate.netmdpi.com

A chemoenzymatic route might involve the enzymatic synthesis of a key pterin (B48896) intermediate. nih.gov This biologically derived scaffold can then be subjected to traditional chemical synthesis steps to introduce specific substituents, such as the methyl and hydroxyl groups required for this compound, or to build more complex analogues. Enzymes like pteridine reductases, which catalyze the reduction of dihydro forms to the biologically active tetrahydro forms, are examples of biocatalysts that can be integrated into these synthetic pathways. nih.gov This hybrid approach allows for the efficient and precise construction of complex pteridinone libraries for SAR studies and other applications. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For a molecule such as 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be utilized for a complete structural assignment.

¹H NMR Chemical Shift Analysis for Proton Assignment

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their chemical environments. In the case of this compound, one would expect to observe distinct signals for the protons of the two methyl groups, the aromatic proton, and the hydroxyl proton. The chemical shifts of these protons are influenced by the electronic effects of the heterocyclic ring system and the substituent groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | ~2.5 |

| C7-CH₃ | ~2.4 |

| C6-H | ~7.5-8.0 |

Note: These are predicted values based on general knowledge of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for each of the unique carbon atoms in the pteridinone core and the methyl substituents. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | ~20-25 |

| C7-CH₃ | ~15-20 |

| C2 | ~150-155 |

| C4 | ~160-165 |

| C4a | ~145-150 |

| C6 | ~125-130 |

| C7 | ~155-160 |

Note: These are predicted values based on general knowledge of similar structures. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range correlations between protons and carbons, further solidifying the structural assignment. These techniques are crucial for piecing together the molecular puzzle and ensuring the correct structure is identified.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected molecular formula is C₈H₈N₄O₂.

Fragmentation Pattern Analysis for Structural Information

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to generate fragment ions. The analysis of the fragmentation pattern provides valuable information about the structural motifs present in the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, N₂, or radicals like CH₃. The resulting fragment ions would be indicative of the stable substructures within the pteridinone ring system.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Based on the conducted searches for "this compound," specific experimental data pertaining to the requested spectroscopic and crystallographic analyses are not available. The search results yielded general information about the analytical techniques themselves or data for other, structurally unrelated compounds.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the chemical compound “this compound,” as the required research findings and data tables are absent from the available information.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone at the atomic and electronic levels. These calculations, primarily based on density functional theory and ab initio methods, elucidate the electron distribution and energy levels within the molecule.

Ab Initio Methods for Electronic Configuration

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a detailed description of the electronic configuration of a molecule.

For this compound, ab initio calculations can be used to determine the molecular orbitals and their corresponding energy levels. This information is crucial for understanding the molecule's electronic transitions and spectroscopic properties. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. The electronic configuration helps in identifying the distribution of electrons in various orbitals, which is fundamental to the molecule's chemical behavior.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MESP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface.

In the MESP map of this compound, regions of negative potential (typically colored in shades of red and yellow) indicate areas with an excess of electrons, such as those around the nitrogen and oxygen atoms of the pteridinone core. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) indicate electron-deficient areas, often found around hydrogen atoms, which are prone to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are critical for the molecule's biological activity.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, flexibility, and interactions of this compound in a solvent environment, typically water, to mimic physiological conditions.

These simulations can reveal the preferred conformations of the molecule in solution and the dynamics of its interactions with surrounding solvent molecules. Understanding the conformational landscape is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape. MD simulations can also be used to study the stability of ligand-protein complexes, providing valuable information for drug design.

In Silico Modeling for Structure-Based Design and Ligand-Enzyme Interactions

In silico modeling, particularly molecular docking, is a powerful technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein (enzyme). This approach is central to structure-based drug design.

For this compound, in silico docking studies can be performed to identify potential biological targets. By docking the molecule into the binding sites of various enzymes, researchers can predict its potential as an inhibitor or modulator of enzyme activity. These studies provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. The results of docking studies, often expressed as a docking score, can help prioritize compounds for further experimental testing. While specific docking studies for this compound were not found in the provided search results, studies on other pteridinone derivatives have successfully utilized this approach to identify potential inhibitors for various kinases and other enzymes. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding the relationship between the chemical structures of compounds and their biological activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of QSAR have been effectively applied to the broader class of pteridinone derivatives to elucidate the structural requirements for their biological activities. These studies provide a valuable framework for predicting the activity of related compounds and for the rational design of new, more potent analogues.

Research into a series of novel pteridinone derivatives as Polo-like kinase 1 (PLK1) inhibitors has successfully employed 3D-QSAR methodologies to explore their anti-cancer properties. mdpi.comnih.gov In these investigations, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were the primary techniques used to construct predictive models. mdpi.com These models are instrumental in quantitatively defining the influence of molecular properties on the biological activity of the compounds. mdpi.com

The robustness and predictive power of the generated QSAR models are assessed through rigorous statistical validation. mdpi.com Key statistical parameters include the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predicted correlation coefficient for an external test set (R²pred). mdpi.comnih.gov A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com For a series of twenty-eight pteridinone derivatives, several statistically significant models were developed. mdpi.com

The CoMFA model, which evaluates the steric and electrostatic fields of the molecules, yielded a Q² of 0.67 and an R² of 0.992. mdpi.comnih.gov The CoMSIA models, which provide a more comprehensive analysis by including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, also demonstrated strong predictive capabilities. nih.gov Two CoMSIA models were established, one incorporating steric, hydrophobic, and electrostatic fields (CoMSIA/SHE) and another including steric, electrostatic, acceptor, and hydrophobic fields (CoMSIA/SEAH). mdpi.comnih.gov The CoMSIA/SHE model showed a Q² of 0.69 and an R² of 0.974, while the CoMSIA/SEAH model had a Q² of 0.66 and an R² of 0.975. mdpi.comnih.gov The predictive ability of these models was further confirmed by their R²pred values of 0.683 (CoMFA), 0.758 (CoMSIA/SHE), and 0.767 (CoMSIA/SEAH). mdpi.comnih.gov

Table 1: Statistical Parameters of 3D-QSAR Models for Pteridinone Derivatives

| Model | q² | r² | r²pred |

|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |

These QSAR studies on pteridinone derivatives illustrate how computational modeling can effectively guide the design and optimization of new therapeutic agents. The insights gained from the CoMFA and CoMSIA contour maps help to identify the key structural features that enhance or diminish the biological activity of these compounds. This approach allows for the virtual screening of novel molecules and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone and Analogues

Impact of Substituent Modifications on Molecular Interactions

The nature and position of substituents on the pteridinone core are critical determinants of biological activity. Modifications to the hydroxyl and methyl groups have been shown to significantly influence the compound's interactions with its biological targets.

Effects of Hydroxyl Group Position and Reactivity

The 3-hydroxyl group is a key pharmacophoric feature of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, playing a crucial role in its biological activity. Its position and reactivity are critical for molecular recognition and binding. In many heterocyclic compounds, including flavonoids, the presence and position of hydroxyl groups are paramount for their biological effects, often mediating interactions through hydrogen bonding or chelation of metal ions. nih.govnih.govresearchgate.netmdpi.com For instance, in a series of JDTic analogues, which are complex molecules with a hydroxyl group, the replacement of this group with other functionalities significantly altered their potency and selectivity as opioid receptor antagonists. nih.gov This highlights the sensitivity of biological targets to the presence and specific placement of hydroxyl moieties.

The reactivity of the hydroxyl group, including its acidity and ability to act as a hydrogen bond donor, is also a significant factor. Studies on other heterocyclic systems have shown that even subtle changes in the electronic environment of a hydroxyl group can impact its interaction with target proteins. researchgate.net

Influence of Methyl Groups at C-2 and C-7 Positions

In a study of JDTic analogues, which feature a dimethyl-piperidinyl moiety, the stereochemistry of the methyl groups was found to be a critical determinant of biological activity. nih.gov This suggests that the precise orientation of the methyl groups can either facilitate or hinder optimal binding. Furthermore, the introduction of methyl groups can impact the electronic properties of the pteridinone ring system, which in turn can modulate binding affinity.

Role of Core Heteroatoms in Biological Recognition and Binding

The pteridinone core is a nitrogen-rich heterocycle, and the nitrogen atoms within this structure play a fundamental role in its biological interactions. Their ability to participate in hydrogen bonding and other non-covalent interactions is a key determinant of the compound's binding affinity and selectivity.

Significance of Nitrogen Atoms (N5, N8) as Hydrogen Bond Acceptors

The nitrogen atoms at positions 5 and 8 of the pteridinone ring are crucial for its interaction with biological targets, primarily by acting as hydrogen bond acceptors. nih.gov Computational studies on pterin (B48896), a related bicyclic heterocycle, have shown that the N5 and N8 atoms are sites of negative electrostatic potential, making them favorable for accepting hydrogen bonds. nih.gov This is a common feature of nitrogen-containing heterocycles and is essential for their role in many biological processes.

The ability of these nitrogen atoms to form hydrogen bonds allows the pteridinone molecule to anchor itself within the binding site of a protein, contributing to the stability of the ligand-receptor complex. The specific geometry and strength of these hydrogen bonds can significantly influence the compound's potency and selectivity.

Influence of N-Oxidation on Binding Affinity

N-oxidation, the addition of an oxygen atom to a nitrogen atom in the pteridinone ring, can have a profound impact on the compound's binding affinity. This modification alters the electronic properties of the nitrogen atom, making it more electron-deficient and potentially enhancing its ability to participate in certain types of interactions.

In a study of radioiodinated spiperone (B1681076) derivatives, N-alkylation was shown to influence both lipophilicity and receptor affinity, demonstrating that modifications to nitrogen centers can have a complex interplay of effects on a molecule's in vivo behavior. nih.gov While specific studies on the N-oxidation of this compound are limited, the principles observed in other heterocyclic systems suggest that this modification could be a valuable strategy for modulating its biological activity.

Steric and Electronic Factors Governing Activity and Selectivity

The biological activity and selectivity of this compound and its analogues are ultimately governed by a complex interplay of steric and electronic factors. stackexchange.com These factors determine how well the molecule fits into its target binding site and the strength of the interactions it forms.

Comparative SAR Analysis with Other Pteridinone Scaffolds

The structure-activity relationship (SAR) of pteridinone derivatives is significantly influenced by the nature and position of substituents on the core bicyclic system. While specific SAR studies on this compound are not extensively detailed in publicly available research, a comparative analysis with other pteridinone scaffolds, particularly those investigated as kinase inhibitors, can provide valuable insights into the structural requirements for biological activity.

Pteridinone-based compounds have been explored as inhibitors of various kinases, including p90 ribosomal S6 protein kinase (RSK) and Polo-like kinase 1 (PLK1). nih.govmdpi.com Studies on a series of pteridinone and pyrimidine (B1678525) derivatives as RSK2 inhibitors have highlighted the importance of specific structural features for inhibitory activity. nih.gov These studies serve as a foundation for understanding how modifications to the pteridinone core can impact target engagement and cellular effects. For instance, the exploration of different substituents on the pteridinone ring system has been a key strategy in the development of novel kinase inhibitors. nih.gov

In the context of PLK1 inhibition, researchers have designed and synthesized novel pteridinone derivatives, indicating that the pteridinone scaffold is a viable starting point for developing potent anti-cancer agents. mdpi.com The general approach in these studies involves modifying the pteridinone core to optimize interactions with the target enzyme.

When comparing this compound to other pteridinone scaffolds, the substituents at the 2, 3, and 7 positions are of particular interest. The 2,7-dimethyl substitution provides a specific steric and electronic profile to the molecule. The influence of such alkyl substitutions can be critical for fitting into the binding pockets of target proteins.

The 3-hydroxy group introduces a potential hydrogen bond donor and acceptor, which could be crucial for anchoring the molecule within a biological target's active site. The presence and position of hydroxyl groups on heterocyclic scaffolds are known to play a significant role in their biological activities, often by forming key interactions with amino acid residues in enzyme active sites.

A broader examination of kinase inhibitors reveals that the core scaffold is a key determinant of selectivity and potency. The diversity of scaffolds, including those based on pyrimidine, pyrido[2,3-d]pyrimidin-4(3H)-one, and other heterocyclic systems, underscores the modular nature of kinase inhibitor design. researchgate.netnih.gov Each scaffold presents a unique three-dimensional arrangement of functional groups, influencing its binding mode and interaction with the target kinase. The pteridinone scaffold of this compound offers a distinct structural framework compared to these other kinase inhibitor classes.

The following table provides a comparative overview of different pteridinone-based scaffolds and their targeted biological activities, which helps to contextualize the potential significance of the substitution pattern in this compound.

| Scaffold | Key Substituents | Target/Activity |

| Pteridinone | Varied | RSK2 Inhibition nih.gov |

| Pteridinone | Varied | PLK1 Inhibition mdpi.com |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Varied | EGFRWT and EGFRT790M Inhibition nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govmdpi.com For pteridinone-based compounds, pharmacophore models can guide the design of new analogues with improved potency and selectivity.

A pharmacophore model for a pteridinone derivative like this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, while the methyl groups at the 2 and 7 positions contribute to hydrophobic interactions. The pteridinone ring system itself provides a scaffold for the spatial arrangement of these features and can participate in aromatic or other interactions within a binding site.

Studies on kinase inhibitors have successfully employed pharmacophore modeling to identify novel compounds. nih.govnih.gov For instance, a ligand-based pharmacophore model can be developed from a set of known active compounds to screen virtual libraries for new potential inhibitors. nih.gov This approach is particularly useful when the three-dimensional structure of the target protein is unknown. Conversely, a structure-based pharmacophore model can be generated from the crystal structure of a target protein complexed with a ligand, providing a more precise template for inhibitor design.

The principles of ligand design for pteridinone-based inhibitors often revolve around optimizing interactions with the ATP-binding site of kinases, as many pteridinone derivatives are ATP-competitive inhibitors. Key design strategies include:

Scaffold Hopping: Replacing the pteridinone core with other heterocyclic systems while maintaining the crucial pharmacophoric features to discover novel intellectual property and improve pharmacokinetic properties.

Substituent Modification: Systematically altering the substituents on the pteridinone ring to enhance binding affinity and selectivity. For this compound, this could involve exploring different alkyl groups at the 2 and 7 positions or replacing the 3-hydroxy group with other hydrogen-bonding moieties.

Fragment-Based Design: Identifying small molecular fragments that bind to specific sub-pockets of the target and then linking them to the pteridinone core to create more potent inhibitors.

A 3D-QSAR (Quantitative Structure-Activity Relationship) study on pteridinone derivatives targeting PLK1 has demonstrated the utility of computational models in understanding the structural requirements for activity. mdpi.com Such models can generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity, thus guiding the design of new analogues. mdpi.com

The following table summarizes the key pharmacophoric features that would be considered in a model for this compound and their potential roles in ligand-target interactions.

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor/Acceptor | 3-Hydroxy group, Carbonyl group, Ring Nitrogens | Formation of hydrogen bonds with amino acid residues in the active site. |

| Hydrophobic Group | 2-Methyl group, 7-Methyl group | van der Waals interactions with hydrophobic pockets of the target. |

| Aromatic Ring | Pteridinone ring system | π-π stacking or other aromatic interactions. |

By integrating these pharmacophore modeling and ligand design principles, medicinal chemists can rationally design novel pteridinone derivatives with desired biological activities.

Biochemical Interactions and Enzymatic Transformations of 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone

Interaction with Oxidoreductases: Xanthine (B1682287) Oxidase Case Study

Detailed research findings on the interaction between 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone and xanthine oxidase are not present in the available literature. While studies have been conducted on similar pteridinone structures, providing that information would fall outside the strict scope of this article's subject.

Substrate Specificity and Binding to Enzyme Active Sites

There is no specific information available regarding the substrate specificity of xanthine oxidase for this compound or the mechanics of its binding to the enzyme's active site. General studies on other pteridines indicate that binding occurs at the molybdenum center of the enzyme, but specific binding affinities and orientations for this compound have not been documented.

Enzymatic Hydroxylation Mechanisms (e.g., at C-2 of the pteridinone nucleus)

While the enzymatic hydroxylation of other 4(3H)-pteridinone derivatives by xanthine oxidase is known to occur, typically at the C-2 position of the pteridinone nucleus, this specific reaction mechanism has not been described for this compound.

Kinetic Characterization: Kₘ and Vₘₐₓ Determination

No experimental data for the Michaelis constant (Kₘ) or the maximum reaction velocity (Vₘₐₓ) for the interaction of this compound with xanthine oxidase could be located. Consequently, a data table for these kinetic parameters cannot be generated.

Inhibition Kinetics: Non-Competitive and Uncompetitive Inhibition

The potential inhibitory effects of this compound on xanthine oxidase have not been characterized. There is no information available to determine if it acts as an inhibitor, nor are there any studies detailing its kinetics (e.g., non-competitive or uncompetitive inhibition).

Role in Pteridine (B1203161) Biosynthetic Pathways

The specific role of this compound within pteridine biosynthetic pathways is not documented in the available research.

Potential as Precursors or Metabolites in Folate Biosynthesis

There is no scientific literature available that identifies this compound as a precursor or a metabolite in the biosynthesis of folate. While pteridine derivatives are fundamental to the folate pathway, the involvement of this specific compound has not been reported.

Involvement in Microbial and Plant Metabolic Processes

Pterin (B48896) derivatives are integral to the metabolism of a wide array of microbial and plant species, where they primarily function as cofactors for various enzymes. Although the specific metabolic fate of this compound in these organisms has not been elucidated, the general roles of pterins provide a framework for its potential involvement.

In bacteria, pterin cofactors are essential for a range of metabolic activities. mdpi.com Molybdopterin, a well-studied bacterial pterin, is a key component of the molybdenum cofactor (Moco), which is vital for the function of molybdoenzymes like sulfite (B76179) oxidase and nitrate (B79036) reductase. mdpi.com These enzymes are critical for global nutrient cycles. mdpi.com Furthermore, pterin derivatives are involved in bacterial cyanide utilization and the metabolism of aromatic amino acids. mdpi.com Some cyanobacteria utilize pterins for UV protection and phototaxis. mdpi.com Given the structural similarity, this compound could potentially interact with or modulate the activity of enzymes involved in these pathways, or it could be a metabolic byproduct of other pterin-related processes.

In plants, pterins are also involved in crucial metabolic pathways, including the synthesis of essential compounds. While specific pathways involving this compound are not documented, the modification of secondary metabolites in plants often involves enzymes like methyltransferases and hydroxylases, which could potentially act on a pteridinone substrate. nih.gov

The following table summarizes the known roles of pterin derivatives in microbial and plant metabolism, which may suggest potential, though unconfirmed, roles for this compound.

| Organism Type | General Role of Pterin Derivatives | Specific Examples of Pterin-Dependent Processes | Potential (Hypothetical) Involvement of this compound |

| Microbes | Enzyme Cofactors | Molybdenum cofactor (Moco) in sulfite oxidase and nitrate reductase, cyanide utilization, aromatic amino acid metabolism. mdpi.com | Could act as a precursor, intermediate, or modulator in these pathways. |

| Plants | Secondary Metabolism | Modification of flavonoids and other secondary metabolites through enzymatic reactions like hydroxylation and methylation. nih.gov | May be a substrate for modifying enzymes, leading to the formation of other derivatives. |

Mechanistic Enzymology of Pteridinone-Modifying Enzymes

The enzymatic modification of the pteridine ring is a common biological process. Enzymes such as pteridine reductases are responsible for maintaining the pool of biologically active tetrahydropterins by reducing their dihydro forms. nih.gov These enzymes are crucial for a variety of functions in diverse organisms. nih.gov

One of the key enzymes that acts on pterin-like structures is dihydropteroate (B1496061) synthase (DHPS), which is involved in bacterial folate synthesis. nih.govresearchgate.netosti.gov Although DHPS does not directly modify the pterin ring in the same way a reductase would, its interaction with pterin-based inhibitors provides insight into the enzymatic recognition of the pteridinone scaffold. nih.govresearchgate.netosti.gov

Pteridine reductases, such as PruA from Agrobacterium tumefaciens, catalyze the reduction of dihydro-pterin molecules to their tetrahydro forms. researchgate.net This process is essential for the pterin-dependent control of biofilm formation in this bacterium. nih.gov The catalytic mechanism of these reductases typically involves the transfer of a hydride ion from a cofactor like NADPH to the pterin substrate. While the specific enzymes that might modify this compound are unknown, it is plausible that similar reductase or hydroxylase enzymes could act on its pteridinone core.

The table below outlines the types of enzymes known to interact with or modify pterin and pteridinone structures.

| Enzyme Class | Function | Example Enzyme | Potential Action on this compound |

| Pteridine Reductases | Reduction of the pteridine ring. nih.gov | PruA (Agrobacterium tumefaciens) researchgate.net | Reduction of the pteridinone ring. |

| Hydroxylases | Addition of hydroxyl groups. | Cytochrome P450 monooxygenases researchgate.net | Further hydroxylation of the pteridinone structure. |

| Synthases | Catalyze synthesis reactions. | Dihydropteroate Synthase (DHPS) nih.govresearchgate.netosti.gov | While not a direct modification, it demonstrates enzymatic binding to the pterin core. |

Protein-Ligand Binding Dynamics and Structural Determinants of Interaction

The interaction of pteridinone derivatives with proteins is a key aspect of their biological activity. Studies on various pteridinone analogs as enzyme inhibitors have provided valuable information on the structural determinants of these interactions.

For instance, studies of pteridin-7(8H)-one derivatives as inhibitors of the FLT3 kinase have shown that these compounds bind within the ATP-binding pocket of the enzyme. mdpi.com The binding is characterized by specific interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues. mdpi.com Molecular docking and simulation studies of these complexes have helped to elucidate the critical interactions and binding stability. mdpi.com

Similarly, structural studies of pterin-based inhibitors of dihydropteroate synthase (DHPS) have revealed a highly conserved pterin-binding pocket. nih.gov In Bacillus anthracis DHPS, this pocket is located within a TIM barrel structure and is defined by several conserved residues that recognize the pterin ring through a network of hydrogen bonds. nih.gov The binding of pterin-like inhibitors to this site can disrupt the normal function of the enzyme. nih.govresearchgate.net

The binding of substituted pteridinones to the ATP-binding site of the N-terminal domain of the RSK2 kinase has also been investigated. researchgate.net These studies highlight the importance of the pteridinone scaffold for establishing a structure-activity relationship for kinase inhibition. researchgate.net

The table below summarizes the key structural features and interactions observed in the binding of pteridinone analogs to their protein targets.

| Protein Target | Pteridinone Analog Class | Key Interacting Residues | Types of Interactions | Reference |

| FLT3 Kinase | Pteridin-7(8H)-one derivatives | Not specified in abstract | Hydrogen bonds, van der Waals forces | mdpi.com |

| Dihydropteroate Synthase (DHPS) | Pterin-based inhibitors | Asp101, Asn120, Asp184, Lys220 (B. anthracis) | Hydrogen bonds, electrostatic interactions | nih.gov |

| RSK2 Kinase | Substituted pteridinones | Not specified in abstract | Interactions within the ATP-binding site | researchgate.net |

These examples demonstrate that the pteridinone core serves as a versatile scaffold for designing molecules that can specifically interact with protein binding sites. The nature and position of substituents on the pteridinone ring are critical for determining the binding affinity and specificity. For this compound, the hydroxyl and methyl groups would likely play a significant role in defining its interactions with any potential protein targets.

Analytical Methodologies for Research on 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For the analysis of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and quantifying its concentration in various samples. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a polar compound like a pteridinone derivative, reversed-phase HPLC is typically the method of choice. A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid or acetic acid to improve peak shape. nih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance.

Purity is determined by integrating the area of all peaks in the chromatogram. The purity percentage is calculated by dividing the peak area of this compound by the total area of all peaks. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Table 1: Illustrative HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

|---|---|---|---|---|

| 1 | 2.54 | 15,234 | 0.45 | Impurity A |

| 2 | 3.89 | 8,456 | 0.25 | Starting Material |

| 3 | 5.71 | 3,356,890 | 99.10 | This compound |

| 4 | 7.12 | 5,078 | 0.15 | Impurity B |

| Total | | 3,385,658 | 100.00 | |

This table is interactive and for illustrative purposes.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mmust.ac.ke Pteridinone derivatives, due to their polarity and hydrogen-bonding capabilities, are generally non-volatile. mmust.ac.ke Direct analysis by GC is therefore challenging and often requires a derivatization step to increase volatility and thermal stability. mmust.ac.kenih.gov

Derivatization involves chemically modifying the analyte to replace active hydrogens, typically on hydroxyl (-OH) or amine (-NH) groups, with less polar, non-hydrogen-bonding groups. mmust.ac.ke Common methods include silylation or acylation. rsc.orgresearchgate.net For this compound, the hydroxyl group could be targeted by a derivatizing agent. Once derivatized, the compound can be analyzed using a GC system, often equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This method would be particularly applicable for identifying volatile impurities or related byproducts from a synthesis process. nih.govresearchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique widely used in synthetic chemistry. nih.gov It is an invaluable tool for monitoring the progress of a chemical reaction, screening for the presence of a target compound in multiple samples, and optimizing solvent systems for column chromatography. nih.govfishersci.com

In the context of this compound synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials and a reference standard of the product. phytopharmajournal.com The plate is then developed in a chamber containing a suitable mobile phase. The separation of spots corresponding to reactants, intermediates, and the final product allows for a qualitative assessment of the reaction's progress. Visualization is typically achieved under UV light (254 nm or 366 nm) or by staining with a derivatizing reagent. labinsights.nlphytojournal.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification. phytojournal.comchemcoplus.co.jp

Table 2: Example of TLC for Monitoring the Synthesis of this compound

| Lane | Sample | Rf Value | Observation under UV (254 nm) |

|---|---|---|---|

| 1 | Starting Material A | 0.75 | Dark Spot |

| 2 | Starting Material B | 0.62 | Dark Spot |

| 3 | Reaction Mixture (t=1 hr) | 0.75, 0.62, 0.40 | Three spots visible, product spot is faint. |

| 4 | Reaction Mixture (t=4 hr) | 0.40 | One major spot, starting material spots are gone. |

This table is interactive and for illustrative purposes. Mobile phase: Ethyl Acetate/Hexane (7:3).

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, most commonly mass spectrometry, providing a higher degree of specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is one of the most powerful and accurate analytical methods for identifying and quantifying compounds in complex biological or environmental samples. bibliotekanauki.pl This technique couples an HPLC system with a tandem mass spectrometer. The HPLC separates the target analyte from the matrix components, after which the mass spectrometer provides definitive identification and quantification. nih.gov

In the MS/MS process, the analyte molecules are first ionized (e.g., via Electrospray Ionization, ESI). The resulting molecular ions (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a series of characteristic product ions. bibliotekanauki.pl This fragmentation pattern is a unique "fingerprint" for the molecule, allowing for highly specific identification even at very low concentrations. scispace.com For quantification, the instrument operates in Multiple Reaction Monitoring (MRM) mode, where it specifically monitors a transition from a precursor ion to a particular product ion, providing excellent sensitivity and selectivity. nih.gov

Table 3: Hypothetical LC-MS/MS Fragmentation Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₈H₈N₄O₂ |

| Molecular Weight | 192.18 g/mol |

| Ionization Mode | Positive ESI |

| Precursor Ion [M+H]⁺ | m/z 193.07 |

| Collision Energy | 20 eV |

This table is interactive and for illustrative purposes. The fragmentation pattern is hypothetical and would need to be confirmed experimentally.

Sample Preparation Strategies for Analytical Studies

Effective sample preparation is a critical step that precedes instrumental analysis, aimed at isolating the analyte of interest from the sample matrix and presenting it in a form suitable for the analytical instrument. The complexity of the strategy depends on the nature of the sample and the analytical technique.

Minimal Preparation: For simple analyses like TLC monitoring of a synthesis reaction, sample preparation can be as straightforward as dissolving a small amount of the crude reaction mixture in a volatile solvent before spotting it on the plate. fishersci.com

Protein Precipitation: For analyzing biological fluids like plasma, a simple and rapid method is protein precipitation. nih.gov An organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The sample is mixed with an organic solvent that preferentially dissolves the analyte, which is then collected for analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and concentration, especially for complex matrices. nih.gov The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. SPE can significantly reduce matrix effects in LC-MS analysis. nih.gov

Table 4: Summary of Sample Preparation Strategies

| Technique | Principle | Common Application | Advantages |

|---|---|---|---|

| Dilution | Reducing matrix concentration by adding solvent. | TLC reaction monitoring, HPLC of pure substances. | Simple, fast. |

| Protein Precipitation | Using a solvent to precipitate proteins from a biological fluid. | Quantification in plasma by LC-MS/MS. | Fast, easy to automate. |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases. | Isolation from aqueous samples. | Good for removing salts and polar interferences. |

| Solid-Phase Extraction | Adsorption of analyte onto a solid phase, followed by selective elution. | Analysis in complex matrices (e.g., plasma, tissue extracts). | High selectivity, analyte concentration, excellent clean-up. nih.gov |

This table is interactive and provides a summary of common techniques.

Development of Robust Analytical Protocols for Pteridinone Research

The development of robust and reliable analytical protocols is fundamental for the accurate identification and quantification of this compound in various matrices. The integrity of research findings heavily relies on the precision, accuracy, and sensitivity of the analytical methods employed. This section outlines the key considerations and methodologies for establishing such protocols, ensuring the generation of high-quality, reproducible data in pteridinone research.

A comprehensive analytical protocol for this compound would typically involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) often serves as the primary separation technique due to its versatility and high resolution. When coupled with a sensitive detector, such as a photodiode array (PDA) detector or a mass spectrometer (MS), it allows for both quantification and structural confirmation of the analyte.

Method validation is a critical component in the development of a robust analytical protocol. This process ensures that the chosen method is fit for its intended purpose. Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range are established by analyzing a series of standard solutions of this compound at different concentrations. The response of the detector is plotted against the concentration, and a linear regression analysis is performed. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.

Accuracy is determined by spike and recovery experiments, where a known amount of the pteridinone standard is added to a sample matrix. The percentage of the analyte recovered is then calculated. High accuracy is indicated by a recovery percentage close to 100%.

Precision is assessed by performing repeated analyses of the same sample. Repeatability (intra-day precision) is determined by analyzing the sample multiple times on the same day, while intermediate precision (inter-day precision) involves the analysis on different days. The precision is typically expressed as the relative standard deviation (RSD).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix and by the peak purity analysis using a PDA detector.

Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.

The following interactive data table provides a hypothetical example of a method validation summary for an HPLC-UV method for the analysis of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range (µg/mL) | - | 1 - 100 |

| Accuracy (% Recovery) | 80 - 120% | 98.5% |

| Precision (RSD %) | ≤ 2% | 1.2% |

| Specificity | No interference at analyte retention time | Pass |

| LOD (µg/mL) | - | 0.1 |

| LOQ (µg/mL) | - | 0.5 |

Sample preparation is another crucial aspect of developing a robust analytical protocol. The choice of sample preparation technique depends on the nature of the sample matrix. For biological fluids like plasma or urine, techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed to remove interfering substances and concentrate the analyte.

In solid-phase extraction , a stationary phase is used to selectively adsorb the analyte from the sample matrix, after which it is eluted with a suitable solvent. This technique is highly effective for cleaning up complex samples and can provide high recovery and reproducibility.

The choice of the appropriate analytical column and mobile phase is critical for achieving good chromatographic separation. For a polar compound like this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is often suitable. The pH of the mobile phase can also be adjusted to optimize the retention and peak shape of the analyte.

For structural elucidation and confirmation, mass spectrometry (MS) is an invaluable tool. When coupled with HPLC (LC-MS), it provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for its unambiguous identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This information is crucial for confirming the structure of synthesized this compound and for identifying any related impurities.

The following interactive data tables present hypothetical spectral data for this compound.

Hypothetical ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.50 | s | 1H | H-6 |

| 3.50 | s | 3H | N-CH₃ |

| 2.50 | s | 3H | C7-CH₃ |

Hypothetical ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| 165.0 | C=O |

| 155.0 | C-4a |

| 150.0 | C-2 |

| 145.0 | C-8a |

| 130.0 | C-7 |

| 125.0 | C-6 |

| 30.0 | N-CH₃ |

| 20.0 | C7-CH₃ |

Hypothetical Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 193.07 | 100 | [M+H]⁺ |

| 165.06 | 80 | [M+H - CO]⁺ |

| 137.06 | 60 | [M+H - CO - N₂]⁺ |

Future Research Directions and Emerging Paradigms in 3 Hydroxy 2,7 Dimethyl 4 3h Pteridinone Chemistry

Development of Novel and Efficient Synthetic Strategies

The synthesis of pteridinone derivatives has been an area of active research, with a focus on developing more efficient and versatile methodologies. researchgate.netderpharmachemica.com While classical approaches have been established, future research will likely concentrate on overcoming existing limitations to provide access to a wider array of derivatives with improved yields and purity.

A primary strategy for the synthesis of the 2,7-dimethyl-4(3H)-pteridinone core involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, a potential synthetic route could involve the reaction of 5,6-diamino-1-hydroxypyrimidin-4(1H)-one with biacetyl (2,3-butanedione).

Future synthetic strategies are expected to focus on:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the condensation and cyclization steps.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and scalability of pteridinone synthesis.

Greener synthetic routes: The use of environmentally benign solvents and catalysts will be a key consideration in the development of sustainable synthetic methods.

Combinatorial chemistry: The generation of pteridinone libraries through combinatorial approaches will facilitate the rapid exploration of structure-activity relationships.

A comparison of potential synthetic improvements is outlined in the table below.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. |

| Flow Chemistry | Enhanced reaction control, scalability, improved safety. |

| Green Chemistry Approaches | Use of eco-friendly solvents, reduced waste, sustainability. |

| Combinatorial Synthesis | Rapid generation of diverse derivatives, efficient SAR studies. |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design and application. The integration of advanced spectroscopic and computational methods will be instrumental in elucidating these properties.

Spectroscopic Characterization:

Advanced one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as HSQC, HMBC, and NOESY, will be essential for unambiguous structure elucidation and conformational analysis of this compound and its derivatives. High-resolution mass spectrometry (HRMS) will provide accurate molecular weight determination and aid in structural confirmation. mdpi.com

Computational Modeling:

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.org For this compound, DFT can be employed to:

Predict Tautomeric Equilibria: Pteridinones can exist in multiple tautomeric forms, and computational studies can predict the relative stability of these tautomers in different environments. researchgate.netresearchgate.netnih.govnih.gov

Simulate Spectroscopic Data: Theoretical calculations of NMR and IR spectra can aid in the interpretation of experimental data.

Analyze Molecular Orbitals: Understanding the HOMO-LUMO energy gap and the distribution of molecular orbitals can provide insights into the molecule's reactivity and potential for electronic applications.

| Technique | Application for this compound |

| 2D NMR (HSQC, HMBC, NOESY) | Unambiguous structure elucidation, conformational analysis. |

| High-Resolution Mass Spectrometry | Accurate mass determination, structural confirmation. |

| Density Functional Theory (DFT) | Prediction of tautomeric forms, simulation of spectra, analysis of electronic properties. |

Exploration of Unconventional Biochemical Pathways and Targets

Recent studies have highlighted the potential of pteridinone derivatives as inhibitors of key enzymes in cell signaling pathways, such as Polo-like kinase 1 (PLK1) and bromodomains (BRD4). rsc.orgrsc.orgnih.gov This opens up exciting avenues for future research into the biochemical roles of this compound.

Future investigations in this area will likely focus on:

Screening against Diverse Kinase Panels: A systematic screening of this compound against a broad range of kinases could uncover novel and unexpected targets.

Investigating Epigenetic Modifications: Given the activity of some pteridinones against BRD4, exploring the potential of this compound to modulate other epigenetic targets, such as histone methyltransferases or demethylases, would be a promising direction.

Elucidating Downstream Signaling Effects: Identifying the cellular pathways that are modulated by this compound will provide a deeper understanding of its mechanism of action.

Exploring Non-cancer Applications: While much of the focus has been on oncology, the diverse biological activities of pteridinones suggest their potential in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders.

Rational Design of Pteridinone-Based Probes for Biological Systems

The inherent fluorescence of some pteridine (B1203161) derivatives makes them attractive scaffolds for the development of chemical probes for biological imaging. nih.govnih.gov The rational design of probes based on the this compound core could provide valuable tools for studying cellular processes.

The design of such probes would involve:

Modulating Photophysical Properties: Strategic modifications to the pteridinone scaffold can be used to tune the absorption and emission wavelengths, as well as the quantum yield of the fluorophore.

Introducing Targeting Moieties: The incorporation of specific functional groups can direct the probe to particular subcellular compartments or biomolecules.

Developing "Turn-on" Probes: Designing probes that exhibit a change in their fluorescence properties upon binding to a specific analyte can enable the sensitive and selective detection of target molecules in living cells.

| Design Strategy | Desired Outcome |

| Scaffold Modification | Tunable fluorescence properties (wavelength, quantum yield). |

| Conjugation with Targeting Ligands | Subcellular localization or specific biomolecule binding. |

| Environment-Sensitive Fluorophores | "Turn-on" response upon target binding for enhanced signal-to-noise. |

Application of Artificial Intelligence and Machine Learning in Pteridinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of chemical research, and the study of pteridinones is no exception. nih.govproquest.comresearchgate.net These computational tools can accelerate the discovery and development of new pteridinone-based compounds with desired properties. premierscience.comnih.govmdpi.comnih.govymerdigital.com

Key applications of AI and ML in this field include:

Retrosynthetic Analysis: AI-powered tools can predict novel and efficient synthetic routes for this compound and its derivatives, potentially identifying more economical and sustainable pathways. chemrxiv.orgchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build models that predict the biological activity of new pteridinone compounds, thereby prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative models can design novel pteridinone structures with optimized properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles.

Predictive Toxicology: AI models can be used to predict the potential toxicity of new pteridinone derivatives early in the drug discovery process, reducing the likelihood of late-stage failures.

| AI/ML Application | Impact on Pteridinone Research |

| Retrosynthesis Prediction | Design of novel and efficient synthetic pathways. |

| QSAR Modeling | Prioritization of synthetic targets with high predicted activity. |

| De Novo Design | Generation of novel pteridinone structures with optimized properties. |

| Predictive Toxicology | Early identification of potentially toxic compounds. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyrimidine precursors. For example, related pteridinones are prepared by condensing 5-nitroso-6-alkylamino-pyrimidinediones with ketones under acidic conditions . Key parameters include pH control (e.g., using acetic acid), temperature (70–90°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves column chromatography with silica gel and methanol/chloroform eluents .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Structural confirmation requires:

- NMR : H and C NMR to identify methyl (δ 2.1–2.5 ppm) and hydroxyl groups (δ 5.5–6.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., CHNO, expected m/z 194.08) .

- UV-Vis Spectroscopy : Absorption maxima near 260–280 nm (π→π* transitions) and 340–360 nm (n→π*), pH-dependent due to hydroxyl group ionization .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is light-sensitive and hygroscopic. Storage at -20°C in amber vials under inert gas (argon) is recommended to prevent degradation . Shelf life varies; periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity loss (>95% threshold) .

Advanced Research Questions

Q. What role does this compound play in enzyme inhibition studies, particularly with nitric oxide synthase (NOS)?

- Methodological Answer : Derivatives like 6-acetyl-2-amino-7,7-dimethyl-7,8-dihydro-4(3H)-pteridinone act as tetrahydrobiopterin (BH4) analogs. Competitive binding assays (using H-BH4) and stopped-flow kinetics reveal inhibition constants (K). Structural modifications (e.g., methyl groups at C2/C7) enhance hydrophobic interactions with NOS’s active site .

Q. How do photophysical properties of this compound inform its potential as a photosensitizer?

- Methodological Answer : Fluorescence quantum yield (φ ~0.057 at pH 10) and triplet-state lifetime (τ ~2.3 μs) are measured via time-resolved laser flash photolysis. The compound generates singlet oxygen (O) with φ ~0.06, validated by trapping experiments (e.g., furfuryl alcohol oxidation) . Applications include photodynamic therapy and oxidative stress studies.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity may arise from:

- Assay Conditions : pH-dependent solubility (e.g., poor bioavailability at neutral pH) .

- Isomerism : Check for diastereomers (e.g., 7,8-dihydro vs. fully oxidized forms) using chiral HPLC .

- Metabolite Interference : Use LC-MS/MS to identify degradation products during bioassays .

Key Considerations for Researchers

- Synthetic Reproducibility : Optimize reaction stoichiometry and pH to minimize by-products (e.g., dimerization) .

- Spectroscopic Validation : Cross-validate NMR assignments with computational methods (DFT) .

- Biological Assays : Pre-saturate solutions with DMSO (<1% v/v) to enhance solubility in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.